molecular formula C18H19N3O3 B2356675 2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415582-68-0

2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2356675
CAS No.: 2415582-68-0
M. Wt: 325.368
InChI Key: KQDAGULBJKYVSC-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzyl group, an oxazole ring, and a pyrrolo[3,4-c]pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolo[3,4-c]pyrrole core can be constructed via a series of condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable target for research and development .

Properties

IUPAC Name

5-benzyl-2-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-14(7-19-24-12)9-20-10-15-16(11-20)18(23)21(17(15)22)8-13-5-3-2-4-6-13/h2-7,15-16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDAGULBJKYVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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